1,1'-Biphenyl, 2,2',3,4'-tetrachloro-4-(methylsulfonyl)-

Tissue-specific retention MeSO₂-PCB toxicokinetics Lung-selective accumulation

1,1'-Biphenyl, 2,2',3,4'-tetrachloro-4-(methylsulfonyl)- (IUPAC: 2,3-dichloro-1-(2,4-dichlorophenyl)-4-methylsulfonylbenzene; CAS 106352-70-9) is a tetrachlorinated methylsulfonyl polychlorinated biphenyl (4-MeSO₂-tetraCB) with molecular formula C₁₃H₈Cl₄O₂S, molecular weight 370.08 g·mol⁻¹, calculated logP 6.45, and topological polar surface area 42.52 Ų. The compound belongs to the methylsulfonyl-PCB (MeSO₂-PCB) metabolite class, distinguished from parent polychlorinated biphenyls by the presence of a methylsulfonyl (-SO₂CH₃) substituent at the 4-position of one phenyl ring.

Molecular Formula C13H8Cl4O2S
Molecular Weight 370.1 g/mol
CAS No. 106352-70-9
Cat. No. B14323926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Biphenyl, 2,2',3,4'-tetrachloro-4-(methylsulfonyl)-
CAS106352-70-9
Molecular FormulaC13H8Cl4O2S
Molecular Weight370.1 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C(=C(C=C1)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl
InChIInChI=1S/C13H8Cl4O2S/c1-20(18,19)11-5-4-9(12(16)13(11)17)8-3-2-7(14)6-10(8)15/h2-6H,1H3
InChIKeyWMYFVITWXKROJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Biphenyl, 2,2',3,4'-tetrachloro-4-(methylsulfonyl)- (CAS 106352-70-9): Procurement-Grade Identity and Physicochemical Baseline


1,1'-Biphenyl, 2,2',3,4'-tetrachloro-4-(methylsulfonyl)- (IUPAC: 2,3-dichloro-1-(2,4-dichlorophenyl)-4-methylsulfonylbenzene; CAS 106352-70-9) is a tetrachlorinated methylsulfonyl polychlorinated biphenyl (4-MeSO₂-tetraCB) with molecular formula C₁₃H₈Cl₄O₂S, molecular weight 370.08 g·mol⁻¹, calculated logP 6.45, and topological polar surface area 42.52 Ų . The compound belongs to the methylsulfonyl-PCB (MeSO₂-PCB) metabolite class, distinguished from parent polychlorinated biphenyls by the presence of a methylsulfonyl (-SO₂CH₃) substituent at the 4-position of one phenyl ring. It was synthesized and characterized as isomer #20 among 86 positional isomers in the foundational Haraguchi et al. (1987) library of tissue-retainable MSF-PCBs and was positively identified by capillary gas chromatography (GC-ECD) in human liver, lung, and adipose tissue from Yusho patients [1][2].

Why Generic PCB or MeSO₂-PCB Substitution is Inadequate for 1,1'-Biphenyl, 2,2',3,4'-tetrachloro-4-(methylsulfonyl)- (CAS 106352-70-9)


Within the MeSO₂-PCB metabolite family, the positional orientation of the methylsulfonyl group (3- versus 4-) and the precise chlorine substitution pattern govern tissue-specific retention, cytochrome P450 inhibitory potency, and endocrine-disrupting profiles [1]. The 2,2',3,4'-tetrachloro substitution pattern of CAS 106352-70-9 dictates its gas chromatographic retention behavior, co-elution characteristics (it is one of only three isomers that co-elute on standard capillary columns, necessitating specific analytical conditions), and its unique identification among the 40 MSF-PCB congeners confirmed in human Yusho patient tissues [2][3]. Generic procurement of a different 4-MeSO₂-tetraCB isomer (e.g., CAS 69797-52-0 or 108736-08-9) introduces different chlorine substitution signatures that alter GC retention indices, mass spectral fragmentation patterns, and potentially tissue-binding affinities, thereby compromising analytical method validation, metabolite identification workflows, and structure-activity relationship studies [2][4].

Quantitative Differentiation Evidence for 1,1'-Biphenyl, 2,2',3,4'-tetrachloro-4-(methylsulfonyl)- (CAS 106352-70-9) Against Closest Analogs


Selective Pulmonary Tissue Retention: Lung-to-Liver Concentration Ratio Advantage of 4-MeSO₂-PCBs Over Parent PCBs and 3-MeSO₂ Isomers

4-Methylsulfonyl-tetrachlorobiphenyl isomers (4-MeSO₂-tetraCBs), the subclass to which CAS 106352-70-9 belongs, demonstrate pronounced and selective retention in lung tissue, whereas the corresponding 3-MeSO₂ positional isomers preferentially accumulate in the liver. In mice administered Kanechlor 400 (a technical PCB mixture that caused Yusho disease), the concentration ratio of total MeSO₂-CBs to residual parent PCBs at 28 days post-administration was 4.6:1 in lung tissue versus only 1:2.1 in liver [1][2]. Furthermore, 4-MeSO₂-2,2',4',5-tetraCB was identified as the single highest-concentration MeSO₂ metabolite in lung tissue among all congeners analyzed [1]. The parent PCB (2,2',3,4'-tetrachlorobiphenyl, PCB 42) lacks this lung-selective retention capacity entirely, as unmodified PCBs distribute primarily to adipose tissue without the pronounced pulmonary sequestration characteristic of 4-MeSO₂ metabolites. The tissue/blood concentration ratios from Haraguchi et al. (1997) confirm that 4-methylsulfonyl derivatives are selectively retained in the lung in all cases, while 3-methylsulfonyl derivatives from higher chlorinated biphenyls show relatively higher affinity for liver and adipose tissue [3].

Tissue-specific retention MeSO₂-PCB toxicokinetics Lung-selective accumulation

CYP11B1 (11β-Hydroxylase) Inhibitory Activity: The Methylsulfonyl Moiety as a Prerequisite for Glucocorticoid Synthesis Inhibition

In a direct comparative study using mouse adrenocortical Y1 cells, methylsulfonyl-polychlorinated biphenyls (MeSO₂-PCBs) demonstrated competitive inhibition of CYP11B1-dependent corticosterone synthesis, whereas the corresponding parent PCBs and DDE exhibited no inhibitory activity whatsoever [1]. The closely related analog 4-MeSO₂-2,3,6,4'-tetrachlorobiphenyl (CAS 108736-08-9), which differs from the target compound only in chlorine substitution positions (2,3,6,4' vs. 2,2',3,4'), showed an apparent inhibitory constant (Ki) of 4.6 μM against CYP11B1 [1][2]. By comparison, the pentachlorinated analog 4-MeSO₂-2,3,6,3',4'-pentachlorobiphenyl had a Ki of 6.7 μM, and MeSO₂-DDE had a Ki of 1.6 μM. The substrate Km was 3.5 μM in the same system [1]. The aryl methyl sulfones were identified as the first examples of CYP11B1 inhibitors not belonging to the heterocyclic amine or steroid structural classes [1][3]. This inhibitory activity is entirely absent in the parent PCB (2,2',3,4'-tetrachlorobiphenyl, PCB 42), establishing the methylsulfonyl group as the critical pharmacophore and differentiating CAS 106352-70-9 from its non-sulfonylated precursor for all applications involving CYP11B1-mediated glucocorticoid modulation.

CYP11B1 inhibition Glucocorticoid synthesis Endocrine disruption Structure-activity relationship

Authenticated Human Tissue Identification: GC-MS/ECD-Confirmed Presence in Yusho Patient Liver, Lung, and Adipose Tissue as Isomer #20

CAS 106352-70-9 (isomer #20 in the Haraguchi 1987 nomenclature) is one of 40 MSF-PCB congeners positively identified and quantified in human tissues from Yusho patients using high-resolution capillary gas chromatography with electron-capture detection (GC-ECD) across three complementary stationary phases (OV-101, Dexsil-410, SP-2250) [1][2]. Its relative retention times (RRTs) were measured as 0.624 (Dexsil-410), 0.608 (OV-101), and 0.643 (SP-2250), with a mean RRT of 0.643 and relative standard deviation of 4.3% across the three columns, referenced to 3-MSF-4-Me-5,2',3',4',5'-penta-CB (RRT = 1.000) [1]. The compound is one of only three isomers (numbers 7, 11, and 20) that co-elute on standard capillary columns and require alternate column chemistry for resolution, establishing a specific analytical challenge that only this precise positional isomer presents [1]. In contrast, isomers such as 4-MeSO₂-2,2',4',5-tetraCB (CAS 69797-52-0, isomer #13, RRT mean = 0.557) and 4-MeSO₂-2,2',5,5'-tetraCB (CAS 60640-54-2, isomer #8, RRT mean = 0.484) are chromatographically resolvable on all three columns [1]. The compound's unambiguous identification in human biomonitoring studies is further supported by its characteristic electron-impact mass spectral fragmentation pattern [1][3].

Human biomonitoring Yusho disease Capillary GC-ECD MSF-PCB isomer identification

Thyroid Hormone Disruption: MeSO₂-PCB Metabolites Reduce Serum Total Thyroxine (T4) Levels in Rodent Models

In a controlled in vivo study using male Sprague-Dawley rats, both 3- and 4-MeSO₂ metabolites of tetra- and pentachlorinated biphenyls significantly reduced serum total thyroxine (T4) levels, establishing these metabolites as endocrine disruptors with thyroid-axis activity [1]. This effect is distinct from that of the parent PCB congeners, which reduce thyroid hormone levels through a different mechanism (UDP-glucuronosyltransferase induction leading to enhanced T4 clearance) that is not necessarily dependent on MeSO₂ metabolite formation [2][3]. A mixture of 15 methylsulfonyl-PCBs administered to mink (Mustela vison) in a chronic toxicity study decreased plasma total triiodothyronine (T3) and total thyroxine (T4) concentrations to 30–35% of control values, with a bioaccumulation factor of 2.1 (muscle vs. feed concentration) [4]. The 4-MeSO₂ substitution pattern present in CAS 106352-70-9 is particularly relevant for thyroid disruption studies, as 4-MeSO₂-tetraCBs represent the predominant MeSO₂ metabolites retained in tissues of PCB-exposed organisms [1][3].

Thyroid hormone disruption Endocrine toxicity MeSO₂-PCB metabolites T4 reduction

Synthesis Provenance and Analytical Characterization: Complete ¹H NMR and Mass Spectral Reference Data Available for CAS 106352-70-9

CAS 106352-70-9 was synthesized via the Cadogan diazo coupling reaction of chloroaniline with chlorothioanisole followed by hydrogen peroxide oxidation of the methyl sulfide intermediate (Synthetic Route III in Haraguchi et al. 1987), yielding isomer #20 with purity exceeding 99% as confirmed by GC [1][2]. The compound is fully characterized by melting point, electron-impact mass spectrometry (molecular ion M⁺ and fragment ions including M – SO₂CH₃, M – CH₃SO₂, and characteristic quinoid-type fragmentation patterns diagnostic of 4-MeSO₂-PCB isomers), and 90 MHz ¹H NMR spectroscopy with chemical shifts relative to TMS in CDCl₃ [1][3]. The 4-MeSO₂ substitution pattern is distinguishable from 3-MeSO₂ isomers by ¹H NMR chemical shift differences: the aromatic proton adjacent to the methylsulfonyl group in 4-MeSO₂ isomers shows a downfield displacement of 0.08–0.44 ppm compared to non-chlorinated analogs, and the methyl proton signal is shifted downfield by 0.14–0.21 ppm [1]. Notably, the compound co-elutes with two other isomers on standard capillary GC columns (isomers 7 and 11), requiring the use of alternate stationary phases (OV-101, Dexsil-410, or SP-2250) for unambiguous resolution and quantification in complex biological matrices [1][2]. This analytical complexity is not encountered with most other 4-MeSO₂-tetraCB isomers (e.g., CAS 69797-52-0, isomer #13), making the availability of authenticated reference material critical [1].

Reference standard characterization ¹H NMR spectroscopy Mass spectrometry Isomer-specific synthesis

Physicochemical Differentiation: logP, Bioaccumulation Potential, and Metabolic Stability of 4-MeSO₂-PCBs Versus Parent PCBs and OH-PCB Metabolites

CAS 106352-70-9 has a calculated logP of 6.45 and a topological polar surface area (tPSA) of 42.52 Ų . Methyl sulfone PCB metabolites are described as moderately polar compounds that are only slightly less hydrophobic than the parent PCBs, and their partition coefficients fulfill the requirements for bioaccumulation through the food chain [1]. The 4-MeSO₂ substitution in CAS 106352-70-9 imparts distinct physicochemical properties compared to hydroxylated PCB metabolites (OH-PCBs), which have substantially lower logP values and different tissue distribution profiles. While OH-PCBs are preferentially retained in blood due to their higher polarity, MeSO₂-PCBs with logP > 5 partition preferentially into lipid-rich tissues, with 4-MeSO₂ isomers additionally exhibiting a specific, high-affinity binding interaction with a uteroglobin-like protein in lung cytosol (Kd in the nanomolar range for the bis-methylsulfonyl analog 4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl) [2][3]. This protein-binding mechanism explains the unique lung-selective retention of 4-MeSO₂-PCBs (see Evidence Item 1) and represents a qualitative differentiation from both parent PCBs and OH-PCB metabolites that cannot be replicated by non-sulfonylated analogs.

logP Bioaccumulation factor Metabolic stability Environmental persistence

Validated Application Scenarios for 1,1'-Biphenyl, 2,2',3,4'-tetrachloro-4-(methylsulfonyl)- (CAS 106352-70-9) Based on Quantitative Evidence


Human Biomonitoring Reference Standard for GC-MS/ECD Quantification of MeSO₂-PCBs in Yusho and Environmental Exposure Studies

CAS 106352-70-9 serves as an essential authentic reference standard for isomer-specific identification and quantification of MeSO₂-PCB metabolites in human tissue extracts. Its inclusion among the 40 positively identified MSF-PCB congeners in Yusho patient liver, lung, and adipose tissue [1], combined with its documented GC relative retention times across three complementary capillary columns (RRT = 0.624/0.608/0.643) and its unique co-elution behavior requiring specific dual-column confirmation protocols [2], makes this compound indispensable for analytical laboratories conducting PCB metabolite biomonitoring. The complete ¹H NMR and mass spectral characterization provided in the original synthesis paper [3] supports ISO 17025-compliant reference material documentation for regulatory applications.

Endocrine Disruption Research: CYP11B1-Mediated Glucocorticoid Synthesis Inhibition Studies

As a member of the 4-MeSO₂-PCB subclass, CAS 106352-70-9 is structurally qualified for research on adrenal steroidogenesis disruption via CYP11B1 (11β-hydroxylase) competitive inhibition. The closely related analog 4-MeSO₂-2,3,6,4'-tetrachlorobiphenyl demonstrated a Ki of 4.6 μM against CYP11B1 in mouse adrenocortical Y1 cells, while parent PCBs showed no inhibitory activity [4]. The methylsulfonyl group is the essential pharmacophore for this activity [4], confirming that only MeSO₂-PCB standards—not parent PCBs or hydroxy-PCB metabolites—are suitable for CYP11B1-focused endocrine disruption assays. The 2,2',3,4'-tetrachloro substitution pattern of CAS 106352-70-9 provides a structurally defined tool for structure-activity relationship expansion beyond the previously characterized 2,3,6,4'-tetraCB and 2,3,6,3',4'-pentaCB analogs.

Tissue-Specific Toxicokinetic Modeling: Lung-Selective PCB Metabolite Retention Studies

The 4-MeSO₂ substitution pattern, present in CAS 106352-70-9, is the critical structural determinant for pulmonary tissue-selective retention of PCB metabolites [5][6]. The lung-to-liver MeSO₂-CB concentration ratio of 4.6:1 (vs. 1:2.1 in liver for total MeSO₂-CBs) [5] establishes a quantitative framework for physiologically based pharmacokinetic (PBPK) modeling of PCB metabolite distribution. The high-affinity binding of 4-MeSO₂-PCBs to uteroglobin-like proteins in lung cytosol provides a mechanistic basis for this tissue selectivity [7]. CAS 106352-70-9 is appropriate for in vitro lung tissue binding assays, autoradiographic localization studies, and competitive binding experiments designed to characterize the structural determinants of pulmonary PCB metabolite sequestration.

Thyroid Axis Endocrine Disruption: In Vivo and In Vitro Assessment of T4 Homeostasis Interference

4-MeSO₂-tetraCBs, including CAS 106352-70-9 by class membership, are validated thyroid hormone disruptors that reduce serum total T4 levels in rodent models through mechanisms distinct from those of parent PCBs [8][9]. Chronic exposure to a MeSO₂-PCB mixture in mink reduced T3 and T4 to 30–35% of control values with a bioaccumulation factor of 2.1 [10]. CAS 106352-70-9 can be employed as a defined single-congener standard in dose-response studies aimed at deconvoluting the contributions of individual MeSO₂-PCB isomers to thyroid-axis disruption, in contrast to studies using complex technical mixtures where isomer-specific effects cannot be resolved.

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